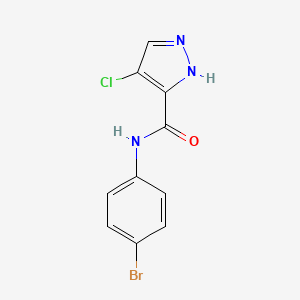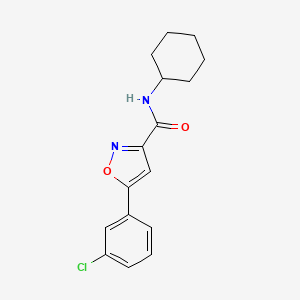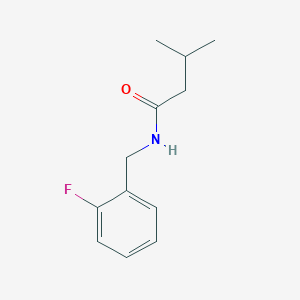![molecular formula C11H14N2O3 B4670942 propyl [4-(aminocarbonyl)phenyl]carbamate](/img/structure/B4670942.png)
propyl [4-(aminocarbonyl)phenyl]carbamate
Descripción general
Descripción
Propyl [4-(aminocarbonyl)phenyl]carbamate, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPCC is a carbamate derivative that can be synthesized through several methods and has been found to have numerous biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Propyl [4-(aminocarbonyl)phenyl]carbamate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In biochemistry, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. In pharmacology, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its potential as a drug delivery system, as it can be conjugated to various drugs to improve their bioavailability and efficacy.
Mecanismo De Acción
Propyl [4-(aminocarbonyl)phenyl]carbamate has been found to inhibit the activity of acetylcholinesterase through the formation of a covalent bond with the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic neurotransmission. propyl [4-(aminocarbonyl)phenyl]carbamate has also been found to inhibit the growth of cancer cells through the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
propyl [4-(aminocarbonyl)phenyl]carbamate has been found to have numerous biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels in the brain. propyl [4-(aminocarbonyl)phenyl]carbamate has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl [4-(aminocarbonyl)phenyl]carbamate has several advantages for use in lab experiments, including its high purity and stability. However, propyl [4-(aminocarbonyl)phenyl]carbamate can be difficult to synthesize, and its use requires specialized equipment and expertise. Additionally, propyl [4-(aminocarbonyl)phenyl]carbamate can be expensive, limiting its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on propyl [4-(aminocarbonyl)phenyl]carbamate, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential as an anti-cancer agent in vivo, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the mechanism of action of propyl [4-(aminocarbonyl)phenyl]carbamate and its potential side effects. Overall, propyl [4-(aminocarbonyl)phenyl]carbamate has significant potential for use in various fields of scientific research, and further investigation is warranted.
Propiedades
IUPAC Name |
propyl N-(4-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-7-16-11(15)13-9-5-3-8(4-6-9)10(12)14/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFVFKXGAEAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)



![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4670899.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4670900.png)

![4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)

![ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4670934.png)

![2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4670950.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4670952.png)
